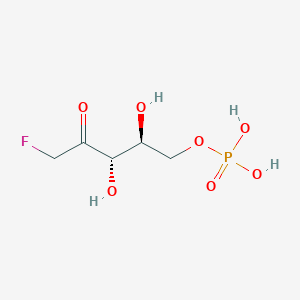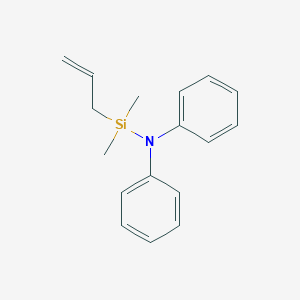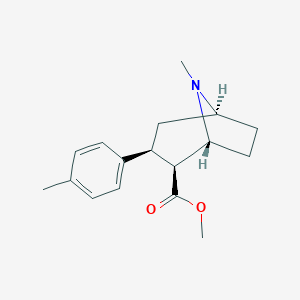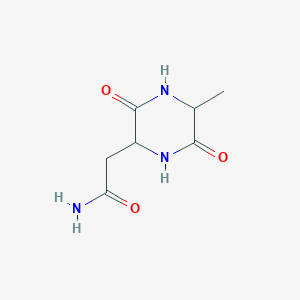![molecular formula C22H17ClN2O3 B237583 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. Some of the most notable applications include:
1. Cancer Research: This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neurodegenerative Diseases: Research studies have suggested that this compound has neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anti-inflammatory Agent: This compound has been found to possess anti-inflammatory properties and can be used to treat various inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is not fully understood. However, research studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties and can be used to treat various inflammatory diseases. In addition, it has neuroprotective properties and can be used to treat neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its potential applications in various fields of scientific research. It has been found to possess several properties that can be used to treat various diseases. However, one of the major limitations of using this compound is its toxicity. It has been found to be toxic to some cells and can cause cell death at high concentrations.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. Some of the most notable directions include:
1. Development of Novel Therapies: This compound has shown promising results in treating various diseases. Future research can focus on developing novel therapies using this compound.
2. Identification of New Targets: Research studies can focus on identifying new targets for this compound and exploring its potential applications in other fields of scientific research.
3. Toxicity Studies: Future research can focus on studying the toxicity of this compound and identifying ways to reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has shown promising results in treating various diseases. Future research can focus on developing novel therapies, identifying new targets, and studying its toxicity.
Métodos De Síntesis
The synthesis of 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been reported in several research studies. One of the most common methods involves the reaction of 2-methyl-5-nitrophenylamine with 2-amino-5-methoxybenzoxazole in the presence of a catalyst and a chlorinating agent. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to obtain the final product.
Propiedades
Fórmula molecular |
C22H17ClN2O3 |
|---|---|
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-3-4-15(22-25-19-12-17(27-2)9-10-20(19)28-22)11-18(13)24-21(26)14-5-7-16(23)8-6-14/h3-12H,1-2H3,(H,24,26) |
Clave InChI |
BWFHGYXBIAXTNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)


![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

